6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the triazoloquinazoline class of compounds. It is known for its potent antagonistic activity at adenosine A1 and A2A receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 3-chlorobenzyl and 2-phenyl groups are introduced through substitution reactions, often using reagents like chlorobenzyl chloride and phenylboronic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its antagonistic activity at adenosine A1 and A2A receptors. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased central nervous system activity and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: Another triazoloquinazoline compound with similar receptor antagonistic properties.
CGS 15943: A well-known adenosine receptor antagonist with a similar structure and pharmacological profile.
Uniqueness
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and phenyl groups enhances its binding affinity and selectivity for adenosine receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHFRWBAROLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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